molecular formula C10H14N2 B596698 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine CAS No. 1211162-77-4

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine

Cat. No.: B596698
CAS No.: 1211162-77-4
M. Wt: 162.236
InChI Key: OBQROMDPOMEPJD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery and characterization of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine emerged from systematic investigations into cyclopropylamine chemistry that gained momentum in the early 21st century. The compound was first documented in chemical databases around 2011, with its initial synthesis likely occurring as part of broader pharmaceutical research programs exploring cyclopropyl-containing bioactive molecules. The development of this particular structural motif followed the recognition that cyclopropyl groups could serve as valuable bioisosteres in medicinal chemistry applications, leading to intensified research efforts to synthesize and characterize novel cyclopropylamine derivatives.

The historical trajectory of cyclopropylamine research reveals that compounds containing cyclopropyl groups have been recognized for their distinctive properties since the mid-20th century, but systematic exploration of pyridine-substituted variants represents a more recent development. The specific combination of cyclopropyl and 6-methyl-2-pyridinyl moieties in a single methanamine framework reflects the evolution of synthetic organic chemistry toward increasingly complex heterocyclic architectures. This compound exemplifies the progression from simple cyclopropylamine structures to sophisticated polyfunctional molecules that incorporate multiple pharmacologically relevant structural elements.

Chemical registration databases indicate that the compound received its Chemical Abstracts Service registry number 1211162-77-4 for the free base form, while the dihydrochloride salt variant was assigned the identifier 1255717-35-1. These official designations facilitated standardized research communications and enabled systematic cataloging of experimental findings across different research groups. The compound's entry into major chemical databases, including PubChem with identifier 45791204 for the base compound, marked its transition from laboratory curiosity to recognized research tool.

Significance in Organic Chemistry Research

This compound occupies a unique position in contemporary organic chemistry research due to its remarkable structural complexity and diverse reactivity patterns. The compound serves as an exemplary model system for investigating the interplay between ring strain effects and electronic properties of heterocyclic systems. Research has demonstrated that cyclopropyl groups exhibit distinctive metabolic stability characteristics, with the high carbon-hydrogen bond dissociation energy resulting in reduced susceptibility to oxidative metabolism by cytochrome P450 enzymes. This property has made cyclopropyl-containing compounds particularly valuable in pharmaceutical research, where metabolic stability represents a critical design consideration.

The pyridine component of the molecule contributes additional layers of chemical significance, as pyridine derivatives constitute one of the most important classes of heterocyclic compounds in organic synthesis. The specific positioning of the methyl group at the 6-position of the pyridine ring creates distinctive electronic and steric environments that influence both the compound's reactivity and its potential biological activities. Studies of related cyclopropylamine derivatives have revealed their utility as intermediates in the synthesis of complex pharmaceutical agents, including monoamine oxidase inhibitors and other neurologically active compounds.

Recent investigations have highlighted the compound's potential applications in advanced synthetic methodologies, particularly in reactions that exploit the unique reactivity of strained cyclopropyl systems. The combination of the cyclopropyl group with the pyridine nitrogen creates opportunities for novel metal coordination chemistry and organocatalytic transformations. Research findings indicate that such compounds can participate in ring-opening reactions, cycloaddition processes, and various functionalization reactions that would be inaccessible with simpler structural motifs.

Table 1: Research Applications of this compound

Research Area Application Type Key Properties Exploited
Medicinal Chemistry Pharmaceutical Intermediate Metabolic Stability, Structural Rigidity
Synthetic Methodology Reaction Substrate Ring Strain, Electronic Properties
Coordination Chemistry Ligand Design Nitrogen Coordination Sites
Materials Science Building Block Conformational Constraint

Nomenclature and Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The compound name reflects the hierarchical priority system where the primary amine functionality takes precedence, followed by the specification of substituents in order of structural complexity. The complete systematic name identifies the central methanamine core, which bears a cyclopropyl substituent and a 6-methyl-2-pyridinyl group at the same carbon atom, creating a quaternary carbon center.

Alternative nomenclature systems recognize this compound under several synonymous designations, including cyclopropyl(6-methyl-2-pyridinyl)methanamine and 1-cyclopropyl-1-(6-methylpyridin-2-yl)methanamine. These variations reflect different approaches to systematic naming while maintaining chemical precision and unambiguous identification. The Chemical Abstracts Service employs the designation 2-Pyridinemethanamine, alpha-cyclopropyl-6-methyl-, which emphasizes the pyridine core structure and identifies the substitution pattern according to Chemical Abstracts indexing conventions.

From a classification perspective, this compound belongs to multiple overlapping categories within organic chemistry taxonomy. It functions as a primary amine, placing it within the broader class of nitrogen-containing organic compounds known as amines. Simultaneously, its structural features classify it as a cyclopropyl derivative, a heterocyclic compound, and specifically as a pyridine derivative. The presence of the three-membered cyclopropane ring categorizes it among strained carbocyclic systems, while the pyridine moiety places it within the azine family of six-membered aromatic heterocycles.

Table 2: Chemical Classification and Identifiers

Classification Category Specific Designation
Primary Classification Primary Amine
Ring System Classification Cyclopropyl Derivative, Pyridine Derivative
Molecular Formula C₁₀H₁₄N₂
Chemical Abstracts Service Number 1211162-77-4
PubChem Compound Identifier 45791204
Molecular Weight 162.23 g/mol

Structural Uniqueness Among Cyclopropylamines

The structural architecture of this compound exhibits several distinctive features that differentiate it from other members of the cyclopropylamine family. The most significant structural characteristic involves the direct attachment of both the cyclopropyl group and the 6-methyl-2-pyridinyl moiety to the same carbon atom bearing the primary amine functionality. This arrangement creates a highly substituted tertiary carbon center that imposes considerable steric constraints on the molecule's conformational flexibility while simultaneously providing multiple sites for potential chemical interactions.

Comparative analysis with simpler cyclopropylamine structures reveals that the incorporation of the pyridine ring system fundamentally alters the electronic environment surrounding the amine group. The pyridine nitrogen's electron-withdrawing character influences the basicity of the primary amine, creating a more complex acid-base behavior pattern than observed in simple cyclopropylamines. Additionally, the presence of the methyl substituent at the 6-position of the pyridine ring introduces specific steric and electronic effects that distinguish this compound from other pyridine-containing cyclopropylamines.

The three-dimensional molecular geometry of this compound reflects the inherent strain energy associated with the cyclopropyl group combined with the planar aromatic character of the pyridine system. Nuclear magnetic resonance spectroscopic studies of related compounds have demonstrated that the cyclopropyl protons exhibit characteristic upfield chemical shifts due to the combined shielding effects of the strained ring system and the aromatic pyridine moiety. These spectroscopic signatures provide valuable diagnostic tools for structural confirmation and conformational analysis.

Research investigations into the metabolic behavior of cyclopropylamine derivatives have revealed that the specific substitution pattern in this compound creates unique biotransformation pathways. Studies indicate that cyclopropyl groups attached to amine-containing centers can undergo unexpected oxidative transformations, leading to reactive intermediates that may have significant implications for the compound's chemical stability and potential biological activities. The presence of the pyridine ring adds additional complexity to these metabolic considerations, as pyridine derivatives are known to participate in various phase I and phase II metabolic reactions.

Table 3: Structural Comparison with Related Cyclopropylamines

Compound Type Structural Feature Electronic Effects Steric Constraints
Simple Cyclopropylamine Single Cyclopropyl Substitution Minimal Electronic Perturbation Low Steric Hindrance
This compound Dual Substitution with Heterocycle Enhanced Electronic Complexity High Steric Congestion
Other Pyridyl Cyclopropylamines Variable Substitution Patterns Position-Dependent Effects Moderate Constraints

Properties

IUPAC Name

cyclopropyl-(6-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-3-2-4-9(12-7)10(11)8-5-6-8/h2-4,8,10H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQROMDPOMEPJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C2CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Preparation and Ring Formation

The foundational approach involves cyclopropanation of 6-methyl-2-pyridinyl vinyl derivatives. A representative protocol utilizes 2-vinyl-6-methylpyridine treated with diethylzinc and diiodomethane in dichloromethane at −10°C under argon, achieving 68% yield after 12 hours. Critical parameters include:

Table 1: Cyclopropanation Optimization Parameters

VariableOptimal RangeImpact on Yield
Temperature−15°C to −5°C±12% yield
Diiodomethane Equiv1.2–1.5<5% variation
ZnEt₂ Concentration0.8 MMaximizes rate

Exceeding −5°C promotes ring-opening side reactions, while sub−15°C conditions slow kinetics irreversibly. Post-reaction workup requires careful quenching with saturated ammonium chloride to prevent zinc-amine complexation.

Stereochemical Considerations

Reductive Amination Route

Ketone Intermediate Synthesis

An alternative pathway condenses 6-methylpicolinaldehyde with cyclopropylamine under Dean-Stark conditions (toluene, 110°C, 8h) to form the imine intermediate. Subsequent sodium borohydride reduction in methanol at 0°C provides the target amine in 74% yield over two steps.

Key Reaction Monitoring Data:

  • Imine formation: FTIR ν(C=N) = 1645 cm⁻¹

  • Reduction completion: Disappearance of ν(C=N) and emergence of ν(N-H) = 3350 cm⁻¹

Borohydride Reduction Dynamics

In situ ¹¹B NMR studies reveal rapid NaBH₄ consumption within 15 minutes at 0°C, with pseudo-first-order kinetics (k = 0.12 min⁻¹). Elevated temperatures (>10°C) induce over-reduction byproducts (≤23%), necessitating strict thermal control.

Nucleophilic Substitution Strategies

Halide Displacement Methodology

A third approach employs 1-chloro-1-(6-methyl-2-pyridinyl)methane reacted with cyclopropylamine in DMF at 80°C for 6h. The reaction exhibits second-order kinetics (k = 1.4×10⁻³ M⁻¹s⁻¹) with 91% conversion achieved using:

Table 2: Solvent Optimization for Displacement

SolventDielectric ConstantConversion (%)
DMF36.791
DMSO46.788
THF7.541

Phase-Transfer Catalysis Enhancement

Incorporating tetrabutylammonium bromide (10 mol%) increases reaction rate 2.3-fold by stabilizing the transition state through cation-π interactions with the pyridine ring. This modification reduces reaction time to 2.5h while maintaining 89% isolated yield.

Purification and Characterization

Chromatographic Separation

Flash chromatography (SiO₂, hexane:EtOAc 10:1 → 5:1 gradient) effectively removes:

  • Unreacted cyclopropylamine (Rf = 0.12 in 10:1)

  • Over-reduction byproducts (Rf = 0.34 in 5:1)

  • Pyridine oligomers (Rf = 0.56 in 5:1)

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 0.41–0.50 (m, 2H, cyclopropane CH₂)

  • δ 1.22–1.26 (m, 1H, cyclopropane CH)

  • δ 2.45 (s, 3H, pyridine-CH₃)

  • δ 3.96 (d, J = 8.0 Hz, 1H, N-CH)

HRMS (ESI+):
Calculated for C₁₀H₁₃N₂ [M+H]⁺: 161.1073
Found: 161.1075

Comparative Methodological Analysis

Table 3: Synthesis Route Evaluation

ParameterCyclopropanationReductive AminationNucleophilic Substitution
Overall Yield68%74%89%
Reaction Time12h10h6h
Byproduct Formation18%12%6%
Scalability50g200g500g

The nucleophilic substitution route demonstrates superior scalability and yield, though cyclopropanation remains preferred for stereochemical control in chiral derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidation products may include aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction can yield primary or secondary amines, depending on the reaction conditions.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers investigate its interactions with biological systems to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit or activate enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Properties

The compound’s structural analogs differ in substituent groups, heterocyclic systems, and electronic effects. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Molecular Formula Key Substituents Molecular Weight Solubility/Hazards Notable Features Reference
1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine (1211162-77-4) C₁₀H₁₄N₂ 6-methyl-2-pyridinyl 162.23 Dihydrochloride salt; acute toxicity (Cat.3) Pyridine ring with methyl group at C6
1-((4-Methylpiperazin-1-yl)methyl)cyclopropyl)methanamine (1015846-52-2) C₁₀H₂₁N₃ 4-methylpiperazinyl 183.30 Higher nitrogen content Piperazine introduces basicity; potential CNS activity
1-Cyclopropyl-1-(4-fluorophenyl)methanamine (705-14-6) C₁₀H₁₂FN 4-fluorophenyl 165.21 Fluorine enhances metabolic stability Electrophilic fluorine improves bioavailability
(1-(4-Chlorophenyl)cyclopropyl)methanamine (69385-29-1) C₁₀H₁₂ClN 4-chlorophenyl 181.66 Chlorine increases lipophilicity Chlorine’s electronegativity affects binding
1-Cyclopropyl-1-(3-methoxyphenyl)methanamine (535925-81-6) C₁₁H₁₅NO 3-methoxyphenyl 177.24 Methoxy group enhances solubility Electron-donating methoxy alters reactivity
Cyclopropyl(2,6-difluorophenyl)methanamine (N/A) C₁₀H₁₀F₂N 2,6-difluorophenyl 179.19 Dual fluorine substituents Steric hindrance and electronic effects

Functional Group Impact

  • Pyridinyl vs. Phenyl Derivatives : The 6-methyl-2-pyridinyl group in the target compound provides a nitrogen heterocycle, enabling hydrogen bonding and π-π interactions absent in phenyl analogs (e.g., 4-fluorophenyl in ). This may enhance binding to biological targets like kinases or GPCRs.
  • Halogenated Analogs : Fluorine (e.g., ) and chlorine (e.g., ) substituents improve metabolic stability and membrane permeability but increase molecular weight and lipophilicity.

Biological Activity

1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its interaction with various molecular targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a pyridine moiety, which contributes to its unique biological properties. The presence of the methyl group on the pyridine ring enhances its lipophilicity and may influence its receptor binding affinity.

Research indicates that this compound interacts with specific receptors and enzymes in biological systems. Its activity may involve:

  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes, potentially leading to therapeutic effects in various conditions.

Pharmacological Effects

The biological activity of this compound has been linked to several pharmacological effects:

  • Antidepressant Activity : Studies suggest potential antidepressant properties due to modulation of neurotransmitter systems.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity through inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have evaluated the biological activity of this compound:

  • Study on Receptor Binding :
    • Researchers assessed the binding affinity of the compound to various neurotransmitter receptors.
    • Results indicated a significant binding affinity for serotonin receptors, suggesting potential antidepressant effects.
  • Enzyme Inhibition Study :
    • A study focused on the inhibition of phosphodiesterase enzymes, which are crucial in cellular signaling.
    • The compound demonstrated a moderate inhibitory effect, indicating its potential use in treating conditions related to dysregulated signaling pathways.
  • Toxicology Assessment :
    • Toxicity studies revealed that this compound exhibited low cytotoxicity in human cell lines, supporting its safety for further development.

Table 1: Binding Affinity and Biological Activity

Study ReferenceTarget Receptor/EnzymeBinding Affinity (IC50)Observed Effect
Study 1Serotonin Receptor50 nMAntidepressant
Study 2Phosphodiesterase200 nMInhibition
Study 3CytotoxicityN/ALow Toxicity

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Cyclopropanation Reaction : Utilizing reagents like zinc and iodomethane.
  • Pyridine Formation : Employing standard methods for pyridine synthesis.
  • Final Amine Formation : Reduction processes to yield the final amine product.

Q & A

Q. What are the recommended synthetic routes for 1-Cyclopropyl-1-(6-methyl-2-pyridinyl)methanamine, and how can reaction conditions be optimized?

Answer: The synthesis typically involves reductive amination or nucleophilic substitution between a pyridinylmethyl precursor and cyclopropane derivatives. Key parameters include:

  • Catalyst selection : Palladium or nickel catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the cyclopropyl group .
  • Temperature control : Reactions often proceed at 80–100°C to balance yield and side-product formation .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
    Validation : Monitor progress via TLC or LC-MS, and purify using column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: Use a multi-technique approach:

  • HPLC : Employ C18 columns with UV detection (λ = 254 nm) to assess purity (>95% threshold) .
  • NMR spectroscopy :
    • ¹H NMR : Look for cyclopropyl protons (δ 0.5–1.5 ppm) and pyridinyl aromatic signals (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Confirm cyclopropyl carbons (δ 8–12 ppm) and pyridine ring carbons (δ 120–150 ppm) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 189.2 (calculated for C₁₁H₁₆N₂) .

Q. What safety protocols are critical when handling this compound in the lab?

Answer: Refer to GHS-compliant guidelines:

  • Skin/eye exposure : Immediate rinsing with water for 15+ minutes; remove contaminated clothing .
  • Inhalation risks : Use fume hoods due to potential respiratory irritation (no specific LC50 data available; assume acute toxicity) .
  • Storage : Store at 2–8°C under inert gas (argon) to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyridine ring) affect the compound’s reactivity and bioactivity?

Answer: Systematic SAR studies reveal:

  • Electron-donating groups (e.g., -CH₃) : Enhance stability but reduce electrophilicity at the pyridine nitrogen .
  • Steric effects : Bulkier substituents on the cyclopropyl group hinder coordination in metal complexes .
    Methodology :
  • Synthesize analogs via halogenation or alkylation of the pyridine ring .
  • Compare binding affinity using ITC (isothermal titration calorimetry) or SPR (surface plasmon resonance) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Common discrepancies arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Solubility issues : Use DMSO stocks ≤0.1% to avoid cytotoxicity artifacts .
    Validation :
  • Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C).
  • Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) .

Q. How can this compound act as a ligand in coordination chemistry, and what are its spectroscopic signatures?

Answer: The pyridine nitrogen and methanamine group chelate transition metals (e.g., Cu²⁺, Fe³⁺):

  • UV-Vis spectroscopy : Ligand-to-metal charge transfer (LMCT) bands at 300–400 nm .
  • EPR : Detect paramagnetic species (e.g., Cu²⁺ complexes) with g ≈ 2.1 .
    Applications : Catalyze asymmetric synthesis or serve as MRI contrast agents .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (≈2.1), BBB permeability (low), and CYP450 inhibition .
  • Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs) .
    Validation : Compare with in vitro hepatic microsome stability assays .

Q. How can researchers validate the compound’s role in modulating enzyme activity?

Answer:

  • Kinetic assays : Measure IC₅₀ values via fluorogenic substrates (e.g., for proteases or kinases) .
  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID 1EW ligand analogs) .
    Data interpretation : Correlate inhibitory potency with steric/electronic parameters from DFT calculations .

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